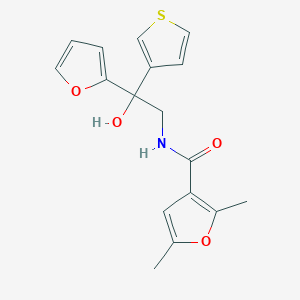

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound featuring three distinct structural motifs:

- Furan rings: Two furan moieties (2,5-dimethylfuran-3-carboxamide and furan-2-yl) contribute to its aromatic and electronic properties.

- Thiophene ring: A thiophen-3-yl group introduces sulfur-based conjugation, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-11-8-14(12(2)22-11)16(19)18-10-17(20,13-5-7-23-9-13)15-4-3-6-21-15/h3-9,20H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOGRDHCPZGRLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive structure comprising:

- Furan ring

- Thiophene moiety

- Hydroxyethyl group

- Dimethylfuran carboxamide

The molecular formula is , and it has a molecular weight of approximately 342.4 g/mol. The structural complexity contributes to its diverse biological activities.

The biological activity of this compound is believed to be mediated through several pathways:

- Enzyme Inhibition : The compound has shown inhibitory effects on carbonic anhydrase isoenzymes, which are crucial in regulating bicarbonate levels in various physiological processes. This inhibition can be significant in treating conditions such as glaucoma and metabolic disorders.

- Antioxidant Properties : The presence of furan and thiophene rings may contribute to antioxidant activities, potentially protecting cells from oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial effects against certain pathogens, although specific data on its efficacy against various microorganisms is still limited .

Case Studies and Research Findings

- Anticancer Potential : A study indicated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines. While specific data for this compound is lacking, its structural analogs have shown promise in inhibiting tumor growth .

- Inhibition of Inflammatory Responses : Research has suggested that compounds featuring thiophene and furan moieties can modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases .

- Synergistic Effects : In combination with other therapeutic agents, this compound may enhance the efficacy of treatments for various diseases, particularly in cancer therapy where multi-target strategies are increasingly favored .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide | Structure | Moderate enzyme inhibition |

| N-(2-(thiophen-3-yl)-2-hydroxyethyl)benzenesulfonamide | Structure | Antimicrobial properties |

| N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide | Structure | Potential anticancer activity |

This table highlights the differences in biological activities among structurally similar compounds, emphasizing the unique properties of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs reported in the literature, focusing on heterocycle substitutions, molecular geometry, and intermolecular interactions.

Heterocycle Substitutions and Positional Isomerism

- N-(2-Nitrophenyl)thiophene-2-carboxamide (I) vs. N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC) : Key Difference: Replacement of thiophene (I) with furan (2NPFC) alters bond lengths (C–S in thiophene ≈ 1.71 Å vs. C–O in furan ≈ 1.36 Å) and electronic properties. Structural Impact: The dihedral angle between the aromatic rings in (I) (13.53° and 8.50°) is comparable to 2NPFC (9.71°), indicating minor geometric deviations despite heterocycle substitution.

Thiophen-2-yl vs. Thiophen-3-yl Substitution :

- The positional isomerism in thiophene substitution (2-yl vs. 3-yl) modifies steric and electronic environments. For example, thiophen-3-yl may introduce asymmetric steric hindrance near the hydroxy group, influencing hydrogen-bonding patterns.

Functional Group Variations

Hydroxy Group vs. Nitro Group :

- The hydroxy group in the target compound enables hydrogen-bonding interactions (e.g., O–H⋯O/N), absent in nitro-substituted analogs like (I). This difference could enhance crystallinity or solubility.

- Nitro groups in (I) and 2NPFC participate in weak C–H⋯O/S interactions, whereas the hydroxy group may form stronger intramolecular or intermolecular hydrogen bonds.

- Carboxamide Derivatives : Carboxamide groups in 2-oxoindoline derivatives (e.g., compounds 2, 15, and M in ) exhibit varied bioactivities depending on substituents.

Crystallographic and Supramolecular Behavior

- Packing Interactions :

- The target compound’s crystal packing likely involves C–H⋯O/S interactions, as seen in (I) and 2NPFC . However, the hydroxy group could introduce additional O–H⋯O hydrogen bonds, stabilizing the lattice.

- In contrast, nitro-substituted analogs rely on C–H⋯O/S and π-stacking for supramolecular assembly .

Research Implications and Limitations

- Structural Insights : The compound’s thiophen-3-yl and hydroxyethyl groups distinguish it from nitro- or indoline-based analogs, suggesting unique supramolecular or bioactive profiles .

- Data Gaps : Experimental data on the target compound’s crystallography, solubility, and bioactivity are absent in the provided evidence, limiting direct mechanistic comparisons.

- Methodology : Crystallographic analysis using SHELXL (as in ) is recommended for future studies to resolve geometric and interaction details.

Q & A

Q. How can researchers optimize the synthesis route for this compound to improve yield and purity?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction efficiency, as demonstrated in analogous thiophene-carboxamide syntheses .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate amide bond formation.

- Reaction Monitoring : Employ TLC or HPLC to track intermediates and optimize reaction time (e.g., reflux for 1–2 hours) .

- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to achieve >95% purity .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of furan/thiophene protons and stereochemistry at the hydroxyethyl group. Assign peaks via 2D NMR (COSY, HSQC) .

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, O–H stretch at ~3400 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., HRMS for exact mass) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can the stereochemical configuration of the hydroxyethyl group be resolved, and what impact does it have on bioactivity?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, as done for structurally similar N-(2-nitrophenyl)thiophene-2-carboxamide .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to assign stereochemistry.

- Bioactivity Correlation : Synthesize enantiomers and test in vitro (e.g., enzyme inhibition assays) to link stereochemistry to activity .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables.

- Purity Verification : Confirm compound purity via HPLC and elemental analysis, as impurities >5% can skew results .

- Structural Analog Comparison : Benchmark against analogs like N-(2-nitrophenyl)furan-2-carboxamide to identify substituent-specific effects .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in this compound’s pharmacological activity?

Methodological Answer:

- Substituent Variation : Synthesize derivatives with modified furan/thiophene substituents (e.g., electron-withdrawing groups) .

- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases) .

- In Vitro Profiling : Screen analogs in dose-response assays (e.g., IC₅₀ determination) to map SAR trends .

Q. How can crystallographic data inform the understanding of supramolecular interactions in solid-state formulations?

Methodological Answer:

- X-ray Analysis : Identify weak interactions (e.g., C–H⋯O, C–H⋯S) that stabilize crystal packing, as observed in thiophene-carboxamide derivatives .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., π-π stacking) to predict solubility and stability .

Q. What experimental approaches are suitable for evaluating the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Stress Testing : Incubate the compound in buffers (pH 1–13) and at elevated temperatures (40–80°C) for 24–72 hours.

- Degradation Monitoring : Use stability-indicating HPLC methods to track decomposition products .

Q. How can researchers validate analytical methods for quantifying this compound in complex biological matrices?

Methodological Answer:

- Method Validation Parameters : Assess specificity, linearity (R² > 0.99), accuracy (recovery 90–110%), and precision (RSD < 5%) per ICH guidelines .

- Matrix Effects : Spike compound into plasma/tissue homogenates and analyze via LC-MS/MS to validate robustness .

Q. What computational tools are recommended for predicting metabolic pathways and toxicity?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and hERG inhibition .

- Metabolic Site Identification : Perform DFT calculations to identify sites prone to oxidation (e.g., hydroxyethyl group) .

Q. How can in vivo pharmacokinetic studies be designed to assess bioavailability and tissue distribution?

Methodological Answer:

- Dosing Regimen : Administer via oral/i.v. routes in rodent models and collect plasma/tissue samples at timed intervals.

- LC-MS/MS Quantification : Use isotopically labeled internal standards (e.g., ¹³C-analogs) for precise measurement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.